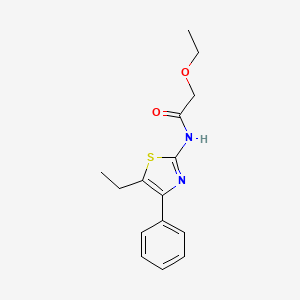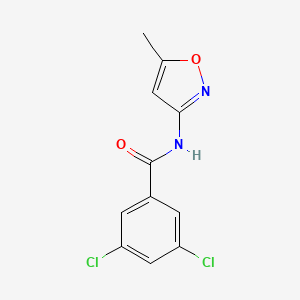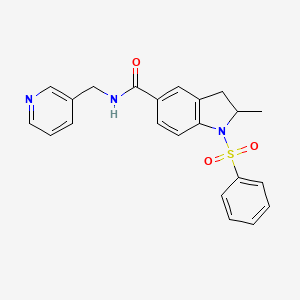
N-cyclohexyl-N'-(3-methylphenyl)oxamide
Übersicht
Beschreibung
N-cyclohexyl-N’-(3-methylphenyl)oxamide: is an organic compound that belongs to the class of oxamides. Oxamides are diamides derived from oxalic acid. This compound is characterized by the presence of a cyclohexyl group and a 3-methylphenyl group attached to the oxamide core. It is a white crystalline solid that is slightly soluble in water and soluble in organic solvents like ethanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(3-methylphenyl)oxamide typically involves the reaction of cyclohexylamine and 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The resulting product is then purified by recrystallization or column chromatography.
Cyclohexylamine: reacts with in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of N-cyclohexyl-N’-(3-methylphenyl)oxamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclohexyl-N’-(3-methylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The aromatic ring in the 3-methylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Oxidized derivatives of the oxamide.
Reduction: Amines and other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-cyclohexyl-N’-(3-methylphenyl)oxamide is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties that make it a candidate for drug development.
Industry: In the industrial sector, N-cyclohexyl-N’-(3-methylphenyl)oxamide is used as a stabilizer for polymers and as an additive in various chemical processes.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N’-(3-methylphenyl)oxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- N-cyclohexyl-N’-(4-methylphenyl)oxamide
- N-cyclohexyl-N’-(3-chlorophenyl)oxamide
- N-cyclohexyl-N’-(3-methoxyphenyl)oxamide
Comparison: N-cyclohexyl-N’-(3-methylphenyl)oxamide is unique due to the presence of the 3-methyl group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-6-5-9-13(10-11)17-15(19)14(18)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHHSUGBKXJPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4812273.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-mesityl-4-piperidinecarboxamide](/img/structure/B4812280.png)
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4812282.png)


![N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4812296.png)
![N-(3-fluoro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4812300.png)

![2-[4-Chloro-5-(4-formylpiperazin-1-yl)sulfonyl-2-methylphenoxy]acetamide](/img/structure/B4812307.png)

![2,2-dibromo-N'-[(1E)-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4812352.png)

![methyl 5-benzyl-2-[({2-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4812373.png)
